4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Overview
Description
4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound that features a thiophene ring attached to a benzenesulfonamide structure. The presence of the thiophene ring, a five-membered heteroaromatic ring containing sulfur, imparts unique chemical properties to the compound. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the following steps:
Formation of Thiophen-3-ylmethylamine: This intermediate can be synthesized by reacting thiophene-3-carboxaldehyde with an appropriate amine under reductive amination conditions.
Sulfonamide Formation: The thiophen-3-ylmethylamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the sulfonylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to control reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophen-3-ylmethylamine derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiophene ring, which is known for its biological activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.
Biological Studies: It serves as a probe in studying enzyme inhibition and receptor binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide: Similar structure but with the thiophene ring attached at the 2-position.
4-methyl-N-(furan-3-ylmethyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring.
4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activities. The presence of the thiophene ring at the 3-position allows for distinct interactions with molecular targets compared to its 2-position analogs.
Properties
IUPAC Name |
4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-10-2-4-12(5-3-10)17(14,15)13-8-11-6-7-16-9-11/h2-7,9,13H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVKSUHUSXGGJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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